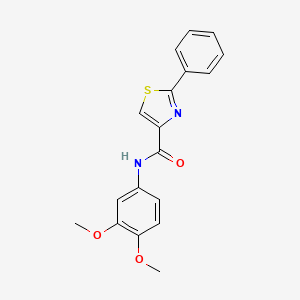![molecular formula C17H17N3O2S B7545848 N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound modulates the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to modulate the activity of certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide in lab experiments is its potential as a therapeutic agent. This compound has been found to have potential applications in the treatment of cancer, inflammatory diseases, and neurological disorders. Another advantage of using this compound is its relatively simple synthesis method, which allows for large-scale production.
One of the limitations of using N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to test its efficacy.
Orientations Futures
There are several future directions for the research of N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Conclusion
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide is a chemical compound that has potential applications in the field of medicine. Its synthesis method is relatively simple, and it has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain receptors in the brain. However, its limited solubility in water and unclear mechanism of action present challenges for lab experiments. Future research could focus on improving its solubility and investigating its mechanism of action to develop more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide has been achieved using various methods. One of the most common methods involves the reaction of 5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-3-carboxylic acid with N-methyl-1,3-propanediamine in the presence of a coupling reagent such as HATU or EDC. The reaction is carried out in a suitable solvent such as DMF or DMSO at room temperature for several hours. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide has been found to have potential applications in the field of medicine. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-3-5-12(6-4-11)13-9-23-16-15(13)17(22)20(10-19-16)8-7-14(21)18-2/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKYFMNCQURRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)

![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)

![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)

![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)


![N,N-dimethyl-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7545881.png)
![(4-methylsulfonylpiperazin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7545887.png)